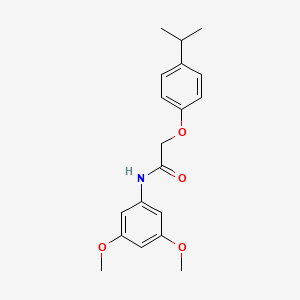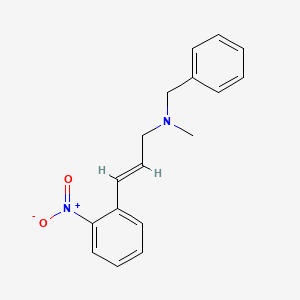![molecular formula C14H21Cl2N3O2S B5695786 2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5695786.png)
2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. It is widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes.
作用機序
2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide selectively binds to the adenosine A1 receptor and blocks its activation by adenosine. Adenosine is a naturally occurring nucleoside that activates adenosine receptors and regulates various physiological processes. By blocking the adenosine A1 receptor, this compound can inhibit the downstream signaling pathways and biological effects of adenosine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different experimental models. In the brain, this compound can increase neuronal activity and enhance cognitive function. In the heart, this compound can reduce myocardial infarct size and improve cardiac function. In the immune system, this compound can modulate inflammatory responses and regulate the function of immune cells.
実験室実験の利点と制限
2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide has several advantages for lab experiments. It is a highly selective antagonist of adenosine A1 receptors and does not interact with other adenosine receptors or neurotransmitter receptors. It has a high affinity for the receptor and can be used at low concentrations. However, this compound has some limitations for lab experiments. It has low solubility in water and requires organic solvents for preparation. It can also have off-target effects at high concentrations or in certain experimental conditions.
将来の方向性
There are several future directions for the research on 2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide. One direction is to investigate the role of adenosine A1 receptors in different pathological conditions, such as neurodegenerative diseases, cardiovascular diseases, and cancer. Another direction is to develop new analogs of this compound with improved pharmacological properties, such as higher solubility, longer half-life, and better selectivity. Furthermore, the use of this compound in combination with other drugs or therapies may provide new insights into the mechanisms of action and potential therapeutic applications.
合成法
The synthesis of 2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 3-(4-methyl-1-piperazinyl)propylamine in the presence of a base such as triethylamine. The reaction results in the formation of this compound as a white solid with a high yield. The purity of the product can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide is widely used in scientific research to investigate the role of adenosine A1 receptors in various physiological and pathological processes. Adenosine A1 receptors are widely expressed in the brain, heart, and other organs, and play important roles in regulating cardiovascular function, neuronal activity, and inflammation. This compound can be used to selectively block the adenosine A1 receptor and investigate its downstream effects.
特性
IUPAC Name |
2,5-dichloro-N-[3-(4-methylpiperazin-1-yl)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21Cl2N3O2S/c1-18-7-9-19(10-8-18)6-2-5-17-22(20,21)14-11-12(15)3-4-13(14)16/h3-4,11,17H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDDGXJGMAMTQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-2-imidazolidinone](/img/structure/B5695703.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5695711.png)





![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5695755.png)

![2-[(isopropylamino)methylene]-3H-pyrrolo[1,2-a]indole-3,9(2H)-dione](/img/structure/B5695764.png)

![6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5695772.png)

